
4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate is a chemical compound that features a tert-butyl(dimethyl)silyl group, a butyl chain, and a nitrophenyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The nitrophenyl carbonate moiety can be introduced through a reaction with 4-nitrophenyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of carbamate or carbonate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of prodrugs where the carbonate group is cleaved in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate involves the cleavage of the carbonate group under specific conditions, releasing the active moiety. The molecular targets and pathways would depend on the specific application, such as drug delivery or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[tert-Butyldimethylsilyloxy]benzaldehyde
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-nitrophenyl)carbonate
Uniqueness
4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate is unique due to its combination of a silyl protecting group and a nitrophenyl carbonate moiety. This dual functionality allows it to be used in a variety of synthetic applications where both protection and reactivity are required.
Eigenschaften
Molekularformel |
C17H27NO6Si |
---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C17H27NO6Si/c1-17(2,3)25(4,5)23-13-7-6-12-22-16(19)24-15-10-8-14(9-11-15)18(20)21/h8-11H,6-7,12-13H2,1-5H3 |
InChI-Schlüssel |
XYOBWPJVGUEKGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.